molecular formula C8H5BrFNO B14032294 6-Bromo-2-fluoro-3-methoxybenzonitrile

6-Bromo-2-fluoro-3-methoxybenzonitrile

Cat. No.: B14032294
M. Wt: 230.03 g/mol
InChI Key: DJYOUEPZZKKFMZ-UHFFFAOYSA-N
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Description

6-Bromo-2-fluoro-3-methoxybenzonitrile is an organic compound with the molecular formula C8H5BrFNO It is a derivative of benzonitrile, featuring bromine, fluorine, and methoxy substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-fluoro-3-methoxybenzonitrile typically involves the bromination and fluorination of a methoxybenzonitrile precursor. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents to form carbon-carbon bonds under mild and functional group-tolerant conditions . The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in an organic solvent like toluene.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing automated reactors and continuous flow systems to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity products suitable for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-fluoro-3-methoxybenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Solvents: Organic solvents like toluene, dichloromethane, and ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can produce various substituted benzonitriles.

Scientific Research Applications

6-Bromo-2-fluoro-3-methoxybenzonitrile is utilized in several scientific research areas:

    Chemistry: As a building block in organic synthesis and the development of new materials.

    Biology: In the study of biological pathways and the development of bioactive molecules.

    Medicine: As an intermediate in the synthesis of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 6-Bromo-2-fluoro-3-methoxybenzonitrile involves its interaction with specific molecular targets and pathways. The presence of bromine, fluorine, and methoxy groups can influence its reactivity and binding affinity to various biological molecules. These interactions can lead to the modulation of biological pathways, making it a valuable compound in drug discovery and development.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-2-fluoro-3-methoxybenzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and the development of new materials.

Properties

Molecular Formula

C8H5BrFNO

Molecular Weight

230.03 g/mol

IUPAC Name

6-bromo-2-fluoro-3-methoxybenzonitrile

InChI

InChI=1S/C8H5BrFNO/c1-12-7-3-2-6(9)5(4-11)8(7)10/h2-3H,1H3

InChI Key

DJYOUEPZZKKFMZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)Br)C#N)F

Origin of Product

United States

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